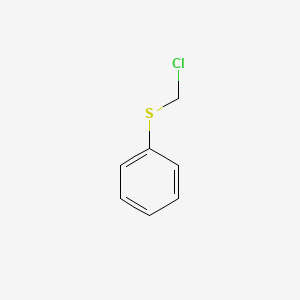

Chloromethyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMWLJPWFSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222385 | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-91-6 | |

| Record name | [(Chloromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF6BSS54L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Chloromethyl Phenyl Sulfide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloromethyl phenyl sulfide, also known as (phenylthio)methyl chloride, is a versatile and reactive bifunctional molecule widely employed in organic synthesis. Its utility stems from the presence of a readily displaceable chlorine atom activated by the adjacent sulfur, making it an excellent electrophile for introducing the phenylthiomethyl moiety. This guide provides a deep dive into its core chemical properties, synthesis, reactivity, and applications, with a particular focus on the mechanistic rationale and practical considerations essential for laboratory use.

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is the bedrock of its effective and safe application. The key physicochemical data for this compound are summarized below, compiled from authoritative chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 66 °C at 0.2 mmHg | |

| Density | 1.184 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.594 | |

| CAS Number | 7205-91-6 | [1] |

| SMILES | ClCSc1ccccc1 | |

| InChI Key | LLSMWLJPWFSMCP-UHFFFAOYSA-N |

Synthesis: The Chloromethylation of Thiophenol

The most common and efficient laboratory-scale synthesis of this compound is the acid-catalyzed reaction between thiophenol, formaldehyde, and hydrogen chloride. This reaction, a variation of chloromethylation, proceeds readily under controlled conditions.

Mechanistic Rationale

The reaction is initiated by the protonation of formaldehyde by the strong acid (HCl), which generates a highly reactive electrophile, the hydroxymethyl cation ([CH₂OH]⁺), or its equivalent. Thiophenol, a potent nucleophile due to the soft nature of the sulfur atom, attacks this electrophile. The resulting intermediate, hydroxymethyl phenyl sulfide, is then converted to the final product by reaction with a chloride ion, with the hydroxyl group leaving as water.

Caption: Synthesis of this compound.

Validated Experimental Protocol

This protocol is adapted from established procedures for the chloromethylation of aromatic compounds, such as the synthesis of 2-chloromethylthiophene detailed in Organic Syntheses.[3] The key to a successful and safe reaction is maintaining a low temperature to control the exothermicity of the reaction.

Materials:

-

Thiophenol

-

Concentrated Hydrochloric Acid

-

Formaldehyde solution (37% in water)

-

Dichloromethane (DCM) or Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride or Magnesium Sulfate

-

Round-bottom flask with a mechanical stirrer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a mechanical stirrer and thermometer into an ice-salt bath.

-

Reagent Charging: Charge the flask with thiophenol and concentrated hydrochloric acid. Begin vigorous stirring and allow the mixture to cool to 0 °C.

-

Controlled Addition: Slowly add the formaldehyde solution dropwise via an addition funnel, ensuring the internal temperature of the reaction mixture is maintained below 5 °C. This slow addition is critical to dissipate the heat generated.

-

Reaction Time: After the addition is complete, continue stirring the mixture at a low temperature for several hours until the reaction is complete (monitor by TLC).

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ether (3 x portions).

-

Neutralization: Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. A final wash with brine can aid in breaking any emulsions.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product should be purified by vacuum distillation to yield the pure this compound.[2]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of the C-Cl bond towards nucleophilic substitution. The adjacent sulfur atom stabilizes the transition state of Sₙ2 reactions and any developing positive charge in Sₙ1-like processes, making the chlorine an excellent leaving group.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can be used to displace the chloride, providing a facile route to diverse functionalized molecules.

References

chloromethyl phenyl sulfide CAS number 7205-91-6

An In-depth Technical Guide to Chloromethyl Phenyl Sulfide (CAS 7205-91-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound, identified by CAS number 7205-91-6, is a versatile bifunctional reagent that has carved a significant niche in synthetic organic chemistry.[1] Its unique structure, featuring a reactive chloromethyl group attached to a phenylthio moiety, makes it an invaluable tool for the introduction of the phenylthiomethyl group (PhSCH₂-) into a wide array of organic molecules. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a focus on its role in the synthesis of complex molecules relevant to the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory. This compound is a clear, colorless to pale yellow liquid characterized by a strong, unpleasant stench.[1][2] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7205-91-6 | [1] |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 66 °C at 0.2 mmHg | [3] |

| Density | 1.184 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.594 | [3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| Synonyms | (Phenylthio)methyl chloride, α-Chlorothioanisole | [1] |

Spectroscopic data, including ¹H NMR, Mass Spectrometry, and IR spectra, are readily available through public databases like PubChem and from commercial suppliers, which are essential for confirming the identity and purity of the material.[5]

Caption: Chemical Structure of this compound.

Synthesis and Purification

While this compound is commercially available, laboratory-scale synthesis may be required.[6] The most common methods start from either thiophenol or its methylated derivative, thioanisole.

-

From Thiophenol: A prevalent method involves the reaction of thiophenol with an appropriate C1 electrophile like bromochloromethane.[7]

-

From Thioanisole: An alternative route is the chlorination of thioanisole using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[7] This reaction must be carefully controlled to prevent over-chlorination of the aromatic ring.

Protocol: Purification by Vacuum Distillation

Crude this compound often contains starting materials or byproducts. Purification is crucial for achieving high yields and reproducibility in subsequent reactions.

Rationale: The high boiling point and potential for decomposition at atmospheric pressure necessitate purification by fractional vacuum distillation. This technique allows the compound to boil at a much lower temperature, preserving its integrity.

Step-by-Step Methodology:

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Crude Material: Place the crude this compound into the distillation flask with a magnetic stir bar.

-

Drying (Optional but Recommended): To remove residual water, the crude material can be dissolved in a non-polar solvent like dichloromethane (CH₂Cl₂), dried over an anhydrous drying agent (e.g., CaCl₂), filtered, and the solvent carefully removed by rotary evaporation.[2][7]

-

Vacuum Application: Gradually apply vacuum to the system, typically in the range of 0.2-0.3 mmHg.[6]

-

Heating: Gently heat the distillation flask using an oil bath.

-

Fraction Collection:

-

Collect and discard any initial low-boiling fractions, which may contain residual solvent or starting materials.

-

Collect the main fraction of pure this compound at the reported boiling point of approximately 66 °C at 0.2 mmHg.[3]

-

-

Storage: The freshly distilled product should be stored in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent decomposition.[3][7]

Reactivity and Key Applications in Drug Development

The synthetic utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. The phenylthio group plays a crucial dual role: it activates the adjacent methylene group towards substitution and provides a handle for subsequent chemical transformations.

Thiomethylation of Enolates: Synthesis of α-Methylene Lactones and Esters

A primary application of this reagent is in the high-yield thiomethylation of O-silylated lactone and ester enolates.[1][3] This reaction is a cornerstone for the synthesis of α-methylene-γ-butyrolactones, a structural motif present in a vast number of biologically active natural products and pharmaceutical compounds with anticancer and anti-inflammatory properties.

Mechanism: The reaction proceeds via an Sɴ2 pathway where the enolate attacks the electrophilic methylene carbon of this compound, displacing the chloride ion. The resulting α-phenylthiomethyl intermediate is then subjected to oxidation (e.g., with m-CPBA or H₂O₂) to form a sulfoxide, which undergoes thermal syn-elimination to generate the desired α,β-unsaturated system.

Caption: Workflow for α-Methylene Lactone/Ester Synthesis.

Protecting Group Chemistry

The methylthiomethyl (MTM) group, introduced using reagents like chloromethyl methyl sulfide, serves as a common protecting group for alcohols.[8] While this compound is not the canonical reagent for this purpose, its structural similarity and reactivity profile place it within the broader class of thioether-based protecting group reagents. The resulting phenylthiomethyl (PTM) ether can be cleaved under specific oxidative or reductive conditions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide and sulfone.[2][9] These oxidized derivatives, such as chloromethyl phenyl sulfoxide and chloromethyl phenyl sulfone, are themselves valuable synthetic intermediates with altered reactivity.[10][11] For instance, the strong electron-withdrawing nature of the sulfone group significantly modifies the reactivity of the adjacent chloromethyl group, making it inert to many nucleophilic displacements where the sulfide would be highly reactive.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. This compound requires careful handling due to its hazardous properties.

Hazard Profile:

-

Combustible liquid.

Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its potent vapors.[7][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air and prevent release of the stench.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Storage:

-

Store in a tightly sealed container in a refrigerator at 2-8°C.[2]

-

It is advisable to use freshly prepared or distilled material for reactions to ensure high reactivity and avoid side products from potential decomposition.[7]

Conclusion

This compound (CAS 7205-91-6) is a powerful and enabling reagent in organic synthesis, particularly for applications relevant to drug discovery and development. Its primary role as a thiomethylating agent provides a reliable pathway to α-methylene lactones and esters, which are key pharmacophores in many therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements allows researchers to leverage its synthetic potential safely and effectively, accelerating the development of novel chemical entities.

References

- 1. Cas 7205-91-6,this compound | lookchem [lookchem.com]

- 2. This compound | 7205-91-6 [amp.chemicalbook.com]

- 3. クロロメチルフェニルスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7205-91-6(this compound) | Kuujia.com [kuujia.com]

- 5. Chloromethyl phenyl sulphide | C7H7ClS | CID 81623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 7205-91-6 [chemicalbook.com]

- 8. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Chloromethyl Phenyl Sulfide: Synthesis, Characterization, and Application

Abstract

Chloromethyl phenyl sulfide, also known as (phenylthio)methyl chloride, is a pivotal reagent in modern organic synthesis, primarily valued for its role in the efficient thiomethylation of various nucleophiles. With a molecular weight of 158.65 g/mol , this bifunctional molecule incorporates a reactive chloromethyl group tethered to a phenylthio moiety, enabling the introduction of the Ph-S-CH₂- fragment into target structures. Its most prominent application lies in the high-yield synthesis of α-methylene lactones and esters from O-silylated enolates, a transformation of significant interest to medicinal chemists and natural product scientists. The α-methylene lactone motif is a well-established pharmacophore present in a vast number of natural products exhibiting potent biological activities, including anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on the mechanistic rationale and practical considerations for researchers in drug development and synthetic chemistry.

Physicochemical and Structural Properties

This compound is a liquid at room temperature with a distinct, strong odor. Its core chemical identifiers and physical properties are summarized below. Understanding these properties is fundamental to its safe handling, storage, and application in controlled chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 158.65 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₇ClS | [1][2] |

| CAS Number | 7205-91-6 | [1][3][4] |

| Synonyms | (Phenylthio)methyl chloride, α-Chlorothioanisole | [1][5] |

| Appearance | Clear colorless to pale yellow liquid | [6] |

| Density | 1.184 g/mL at 25 °C | [4] |

| Boiling Point | 66 °C at 0.2 mmHg | [4] |

| Refractive Index | n20/D 1.594 | [4] |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

Molecular Structure

The structure consists of a phenyl ring linked to a sulfur atom, which is in turn bonded to a chloromethyl group. This arrangement makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Molecular structure of this compound.

Synthesis and Purification

This compound is commercially available but can also be readily synthesized in the laboratory. The choice of method often depends on the availability of starting materials and scale. The most established routes start from either thiophenol or thioanisole.

Synthesis from Thiophenol (Chloromethylation)

This method is analogous to the Blanc chloromethylation reaction and involves the reaction of thiophenol with formaldehyde and hydrogen chloride.[7][8] The acidic conditions generate a reactive hydroxymethyl cation or its equivalent, which is attacked by the nucleophilic sulfur of thiophenol. The resulting hydroxymethyl sulfide is then converted to the chloride in situ.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 7205-91-6 [amp.chemicalbook.com]

- 6. Cas 7205-91-6,this compound | lookchem [lookchem.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Formaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Chloromethyl Phenyl Sulfide from Thiophenol

Abstract: This technical guide provides a comprehensive overview of the synthesis of chloromethyl phenyl sulfide, a versatile reagent in organic chemistry. The primary focus is on the reaction of thiophenol with formaldehyde and hydrogen chloride. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines essential safety precautions. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and handling of this important chemical intermediate.

Introduction and Significance

This compound, with the chemical formula C₆H₅SCH₂Cl, is a key synthetic intermediate widely utilized in organic synthesis.[1] Its utility stems from its bifunctional nature, possessing both a nucleophilic sulfur atom and a reactive chloromethyl group. This structure makes it an excellent reagent for the thiomethylation of various substrates.[2][3] A primary application is in the high-yield thiomethylation of O-silylated lactone and ester enolates, which is a crucial step in the synthesis of α-methylene lactones and esters.[1][3] These motifs are present in a wide array of biologically active natural products and pharmaceutical compounds, highlighting the importance of this compound in medicinal chemistry and drug development.

Synthetic Routes and Mechanistic Insights

While several methods exist for the preparation of this compound, including the reaction of thioanisole with sulfuryl chloride, the most direct and common laboratory-scale synthesis involves the reaction of thiophenol with formaldehyde and hydrogen chloride.[2][4][5] This method is an analogue of the classic Blanc chloromethylation reaction.[5]

The Chloromethylation Reaction Mechanism

The reaction proceeds under acidic conditions. Hydrogen chloride protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. The highly nucleophilic sulfur atom of thiophenol then attacks this activated formaldehyde species.[6] The resulting hydroxymethyl intermediate is subsequently converted to the final this compound product by reaction with chloride ions, also present in abundance from the hydrogen chloride.

The overall reaction can be summarized as: ArSH + CH₂O + HCl → ArSCH₂Cl + H₂O[5]

The mechanism is detailed in the diagram below:

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to provide a reliable method for the synthesis of this compound on a laboratory scale.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Thiophenol | 108-98-5 | C₆H₆S | 110.18 | Colorless liquid, intense stench, toxic.[6] |

| Formaldehyde Solution | 50-00-0 | CH₂O | 30.03 | 37% in H₂O (formalin), pungent odor, carcinogen.[7] |

| Hydrogen Chloride | 7647-01-0 | HCl | 36.46 | Concentrated (37%), corrosive gas or aqueous solution. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent. |

| Anhydrous Calcium Chloride | 10043-52-4 | CaCl₂ | 110.98 | Drying agent. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for neutralization. |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Gas inlet adapter (for inert atmosphere, e.g., N₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The outlet of the condenser should be connected to a gas bubbler or a trap to handle excess HCl.

-

Reagent Charging: In a well-ventilated fume hood, charge the flask with thiophenol (e.g., 0.1 mol).

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 0.12 mol, 37% solution) to the stirred thiophenol via the dropping funnel, maintaining the temperature below 10°C.

-

Addition of HCl: While maintaining cooling, slowly bubble anhydrous hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid dropwise. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: gas evolution), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride.[2] Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is obtained as an oil. Purify by vacuum distillation to yield pure this compound.[2][3]

Product Characterization and Physical Properties

The final product should be a clear, colorless to pale yellow liquid.[3] It is crucial to confirm the identity and purity of the synthesized compound using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇ClS[2] |

| Molecular Weight | 158.65 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 66 °C at 0.2 mmHg[1] |

| Density | 1.184 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.594[1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the -CH₂Cl protons and multiplets for the aromatic protons of the phenyl group.[8]

-

¹³C NMR: The carbon NMR will show signals corresponding to the chloromethyl carbon and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will display characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-S stretching vibrations.[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]

Critical Safety Precautions

The synthesis of this compound involves several highly hazardous chemicals. Strict adherence to safety protocols is mandatory.

-

Thiophenol (C₆H₅SH): Highly toxic by inhalation and in contact with skin.[9] It has an extremely unpleasant and persistent odor. Always handle in a chemical fume hood and wear appropriate gloves (e.g., nitrile) and eye protection.[9]

-

Formaldehyde (CH₂O): A known sensitizer and suspected human carcinogen.[7][10] It is toxic and can cause severe irritation to the eyes, nose, and throat.[7] All operations must be conducted in a chemical fume hood.[7][11]

-

Hydrogen Chloride (HCl): A highly corrosive gas and solution that can cause severe burns to the skin, eyes, and respiratory tract.[10] Handle with extreme care, using appropriate personal protective equipment.

-

This compound (Product): The product itself is harmful and has a stench.[2][3] It causes skin and serious eye irritation.[8] Store in a cool, well-ventilated area, preferably refrigerated between 2-8°C.[1]

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

-

Spills: Evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste. Ensure proper ventilation.[9][12]

Conclusion

The synthesis of this compound from thiophenol, formaldehyde, and hydrogen chloride is a well-established and efficient method for producing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing stringent safety measures, researchers can reliably prepare this reagent for its numerous applications in organic and medicinal chemistry. The purity of the final product, confirmed by analytical methods, is paramount for its successful use in subsequent synthetic steps.

References

- 1. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7205-91-6 [amp.chemicalbook.com]

- 3. Cas 7205-91-6,this compound | lookchem [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. Chloromethyl phenyl sulphide | C7H7ClS | CID 81623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. laballey.com [laballey.com]

- 12. CCOHS: Formaldehyde Solutions [ccohs.ca]

An In-depth Technical Guide to the Reaction of Chloromethyl Phenyl Sulfide with Sulfuryl Chloride

Abstract

This technical guide provides a comprehensive overview of the reaction between chloromethyl phenyl sulfide and sulfuryl chloride, a key transformation for the synthesis of α,α-dithis compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, detailed experimental protocols, safety considerations, and the synthetic utility of the resulting product. By elucidating the causality behind experimental choices and grounding the discussion in established chemical principles, this guide serves as a practical resource for the successful execution and understanding of this important chlorination reaction.

Introduction: Strategic Importance of α-Halo Sulfides

α-Halogenated sulfides are versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups. Their utility stems from the ability of the sulfur atom to stabilize adjacent carbocations or carbanions, and the halogen's role as a competent leaving group. Among these, this compound and its chlorinated derivatives are of particular interest. The introduction of chlorine atoms alpha to the sulfide moiety enhances the electrophilicity of the carbon atom, making it a valuable synthon for carbon-carbon and carbon-heteroatom bond formation.

The reaction of this compound with sulfuryl chloride (SO₂Cl₂) is a direct method to access α,α-dithis compound. This geminal dichloro compound is a precursor for the synthesis of various pharmaceuticals and agrochemicals, where the dichloromethylthiobenzene moiety can be further transformed into other functional groups.[1] Understanding the nuances of this reaction is therefore critical for chemists aiming to leverage its synthetic potential.

The Chlorinating Agent: A Profile of Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a colorless, fuming liquid with a pungent odor.[2] It is a highly effective and versatile chlorinating agent, often preferred over gaseous chlorine for its ease of handling as a liquid.[2] SO₂Cl₂ can react via two primary pathways: a free-radical chain reaction or an ionic mechanism. The operative pathway is highly dependent on the reaction conditions, including the presence of initiators (e.g., light, heat, or radical initiators like AIBN) or catalysts (e.g., Lewis acids).[2][3]

Safety is paramount when handling sulfuryl chloride. It reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfuric acid.[2] Therefore, all operations must be conducted in a well-ventilated fume hood, with strict exclusion of moisture. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[4]

Unraveling the Reaction Mechanism: A Dichotomy of Pathways

The chlorination of this compound with sulfuryl chloride to yield α,α-dithis compound is not mechanistically straightforward and can likely proceed through competing ionic and free-radical pathways. The predominant mechanism is dictated by the reaction conditions.

The Ionic Pathway: A Pummerer-Type Rearrangement

In the absence of radical initiators and in polar solvents, an ionic mechanism analogous to the Pummerer rearrangement is plausible.[5][6] The Pummerer reaction typically involves the conversion of a sulfoxide to an α-acyloxy thioether.[5] In this context, the reaction with sulfuryl chloride can be envisioned as follows:

-

Initial Attack and Formation of a Chlorosulfonium Salt: The nucleophilic sulfur atom of this compound attacks the electrophilic sulfur of sulfuryl chloride, displacing a chloride ion to form a chlorosulfonium chloride salt intermediate.

-

Formation of a Sulfonium Ylide: A base (which could be the chloride ion or trace amounts of a basic impurity) abstracts a proton from the α-carbon, leading to the formation of a sulfonium ylide.

-

Rearrangement and Chloride Attack: The ylide rearranges, and subsequent attack by a chloride ion at the α-carbon results in the formation of α,α-dithis compound and sulfur dioxide.

Figure 1: Proposed ionic pathway for the dichlorination of this compound.

The Free-Radical Pathway

In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, the reaction is likely to proceed via a free-radical chain mechanism.[2][7] Sulfuryl chloride is a well-known source of chlorine radicals under these conditions.[2]

-

Initiation: The initiator decomposes to form radicals, which then react with sulfuryl chloride to generate a chlorine radical (Cl•).

-

Propagation:

-

The chlorine radical abstracts a hydrogen atom from the α-carbon of this compound to form a stabilized α-chloro-α-phenylthiomethyl radical and HCl.

-

This radical then reacts with another molecule of sulfuryl chloride to yield the product, α,α-dithis compound, and a new chlorine radical, which continues the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Figure 2: Free-radical chain mechanism for the dichlorination of this compound.

Experimental Protocol: A Representative Procedure

The following is a representative experimental procedure for the synthesis of α,α-dithis compound. Note: This protocol is based on general procedures for similar chlorinations and should be optimized for specific laboratory conditions and scales.

Materials and Equipment

| Reagent/Equipment | Purpose |

| This compound | Starting material |

| Sulfuryl chloride | Chlorinating agent |

| Inert solvent (e.g., CCl₄, CH₂Cl₂) | Reaction medium |

| Radical initiator (optional, e.g., AIBN) | For free-radical pathway |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For agitation |

| Dropping funnel | For controlled addition of reagents |

| Nitrogen/Argon inlet | To maintain an inert atmosphere |

| Ice bath | For temperature control |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For purification of the product |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), a dropping funnel, and a nitrogen or argon inlet.

-

Inert Atmosphere: Purge the entire apparatus with a slow stream of nitrogen or argon for 10-15 minutes to ensure an inert and dry atmosphere.

-

Charging the Flask: Charge the flask with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane). If a free-radical mechanism is desired, add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile) at this stage.

-

Addition of Sulfuryl Chloride: Cool the reaction mixture in an ice bath. Add sulfuryl chloride (1.1-1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic, and a controlled addition is crucial.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If necessary, the reaction mixture can be gently heated to reflux to drive the reaction to completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench any unreacted sulfuryl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, α,α-dithis compound, is typically a dense oil. It can be purified by vacuum distillation.

Data Presentation and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C₇H₇ClS | 158.65 | 66 / 0.2 | 1.184 | 1.594 |

Data sourced from Sigma-Aldrich.

Expected Spectroscopic Data for α,α-Dithis compound:

-

¹H NMR: A singlet for the methine proton (-CHCl₂) would be expected to appear at a significantly downfield chemical shift compared to the methylene protons of the starting material, likely in the range of δ 6.5-7.5 ppm, due to the deshielding effect of the two chlorine atoms. The aromatic protons would appear in their usual region (δ 7.2-7.6 ppm).

-

¹³C NMR: The α-carbon signal (-CHCl₂) would be significantly downfield. The aromatic carbon signals would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of C₇H₆Cl₂S, with a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4).

Conclusion and Future Outlook

The reaction of this compound with sulfuryl chloride is a potent method for the synthesis of α,α-dithis compound, a valuable synthetic intermediate. The reaction can proceed through either an ionic or a free-radical pathway, with the choice of conditions being critical for controlling the outcome. This guide has provided a detailed overview of the mechanistic underpinnings of this transformation, a representative experimental protocol, and essential safety information.

Further research into this reaction could focus on the development of more selective and environmentally benign catalytic systems. A detailed kinetic and computational study would also be beneficial for definitively elucidating the reaction mechanism under various conditions and for optimizing reaction parameters for large-scale industrial applications.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 7. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the NMR Spectroscopic Data of Chloromethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic data of chloromethyl phenyl sulfide (C₆H₅SCH₂Cl). As a molecule incorporating both a phenylthioether and a chloromethyl group, its spectral features offer a valuable case study in understanding the interplay of electronic effects in NMR spectroscopy. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into spectral interpretation, experimental best practices, and the underlying principles governing the observed chemical shifts and coupling patterns.

Introduction: The Structural Significance of this compound

This compound is a versatile bifunctional reagent in organic synthesis. The presence of a reactive chloromethyl group allows for its use in alkylation reactions, while the phenylthio moiety can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, to modulate electronic properties and reactivity. Accurate structural elucidation and purity assessment are paramount for its effective application, making NMR spectroscopy an indispensable analytical tool. This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, providing a framework for its unambiguous identification and characterization.

The ¹H NMR Spectrum: A Detailed Analysis

The proton NMR spectrum of this compound is characterized by two main regions: the aromatic region, corresponding to the phenyl protons, and the aliphatic region, featuring the chloromethyl protons.

The Chloromethyl Protons (-CH₂Cl)

The most distinctive feature in the ¹H NMR spectrum is the singlet corresponding to the two protons of the chloromethyl group. The electronegativity of both the adjacent sulfur and chlorine atoms significantly influences the chemical shift of these protons. The sulfur atom, being less electroneg-ative than chlorine, exerts a deshielding effect, which is further enhanced by the presence of the highly electronegative chlorine atom. This combined effect typically places the singlet for the -CH₂- group in a downfield region compared to a simple alkyl sulfide.

The Aromatic Protons (C₆H₅-)

The protons on the phenyl ring exhibit a complex multiplet pattern due to spin-spin coupling. The electron-donating nature of the sulfur atom influences the electron density distribution within the aromatic ring. This effect is most pronounced at the ortho and para positions, which are expected to be more shielded compared to the meta protons. Consequently, the signals for the ortho and para protons are typically found at slightly lower chemical shifts (upfield) than the meta protons. However, the overlap of these signals often results in a complex, unresolved multiplet.

A detailed analysis, potentially requiring higher field instrumentation or 2D NMR techniques, would be necessary to definitively assign each aromatic proton. For routine characterization, the integration of this multiplet to five protons, along with the characteristic singlet for the chloromethyl group integrating to two protons, provides strong evidence for the compound's identity.

The ¹³C NMR Spectrum: Unambiguous Carbon Assignment

The proton-decoupled ¹³C NMR spectrum of this compound provides complementary and often more straightforward structural information, with each unique carbon atom giving rise to a distinct signal.

The Chloromethyl Carbon (-CH₂Cl)

The carbon of the chloromethyl group is directly attached to the electronegative chlorine atom and the sulfur atom. This results in a significant downfield chemical shift for this carbon signal. The specific chemical shift is a sensitive probe of the electronic environment and is a key identifier for this functional group.

The Aromatic Carbons (C₆H₅-)

The phenyl group will exhibit four distinct signals in the ¹³C NMR spectrum, corresponding to the ipso, ortho, meta, and para carbons.

-

Ipso-Carbon (C-S): The carbon atom directly attached to the sulfur atom (ipso-carbon) is influenced by the electronegativity and bonding characteristics of sulfur. Its chemical shift will be distinct from the other aromatic carbons.

-

Ortho- and Meta-Carbons (C-H): The two ortho carbons are equivalent, as are the two meta carbons, due to the symmetry of the phenyl group. The electron-donating effect of the sulfur atom will cause a slight shielding of the ortho and para carbons compared to the meta carbons.

-

Para-Carbon (C-H): The para carbon, being electronically most affected by the sulfur substituent after the ortho positions, will have a characteristic chemical shift.

The predictable pattern of these aromatic signals, in conjunction with the aliphatic chloromethyl signal, provides a robust fingerprint for the molecule.

Tabulated Spectroscopic Data

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Cl | 4.5 - 5.5 | Singlet | 2H |

| Aromatic-H | 7.2 - 7.6 | Multiplet | 5H |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 55 |

| C-S (ipso) | 135 - 145 |

| C-H (ortho, meta, para) | 125 - 135 |

Note: These are estimated ranges and actual values may vary depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that is chemically inert towards the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for resolving the aromatic proton signals.

-

Tuning and Matching: Ensure the NMR probe is properly tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics. This maximizes sensitivity and signal-to-noise.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This is crucial for obtaining sharp spectral lines and good resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is recommended to ensure quantitative signal intensity, although for routine identification, a shorter delay is acceptable.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.

-

Visualization of Key Concepts

To aid in the conceptual understanding of the molecular structure and its NMR analysis, the following diagrams are provided.

Figure 1. Molecular structure of this compound with key proton environments highlighted.

Figure 2. A generalized workflow for the NMR analysis of this compound.

Conclusion

The NMR spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The characteristic singlet of the chloromethyl protons and the complex multiplet of the aromatic protons in the ¹H NMR spectrum, combined with the distinct signals for each carbon environment in the ¹³C NMR spectrum, allow for its unambiguous identification. This guide has provided a comprehensive overview of the expected spectral features, a robust experimental protocol for data acquisition, and a conceptual framework for the interpretation of the data. By following the principles and methodologies outlined herein, researchers can confidently utilize NMR spectroscopy for the characterization of this important synthetic building block.

An In-Depth Technical Guide to the ¹H NMR Spectrum of Chloromethyl Phenyl Sulfide

Introduction: The Structural Elucidation of a Versatile Synthetic Building Block

Chloromethyl phenyl sulfide (PhSCH₂Cl), a bifunctional reagent with the CAS number 7205-91-6, is a valuable building block in organic synthesis. Its utility lies in its ability to introduce the phenylthiomethyl group, a key step in the formation of various complex molecules. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the success and reproducibility of synthetic protocols. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and routine method for the structural elucidation of organic molecules in solution.

This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its spectral characteristics for quality control and reaction monitoring. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol for its acquisition, and discuss practical considerations such as solvent effects and potential impurities.

Predicted ¹H NMR Spectrum of this compound

A definitive, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in common spectral databases. However, based on fundamental NMR principles and data from structurally analogous compounds, a highly accurate prediction of the spectrum can be made. The structure of this compound presents two distinct proton environments: the aromatic protons of the phenyl ring and the methylene protons of the chloromethyl group.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound highlighting the aromatic and methylene proton environments.

Expected Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Rationale |

| Methylene (CH₂) | ~ 4.9 - 5.2 | Singlet (s) | 2H | The methylene protons are flanked by two electronegative atoms, sulfur and chlorine, which deshield them significantly, shifting their resonance downfield. The absence of adjacent non-equivalent protons results in a singlet. |

| Aromatic (ortho, meta, para) | ~ 7.2 - 7.5 | Multiplet (m) | 5H | The protons on the phenyl ring will appear as a complex multiplet. The sulfur atom's lone pairs can donate electron density into the ring, slightly shielding the protons relative to benzene (δ 7.36). The ortho protons are most affected by the sulfur substituent, followed by the para and meta protons. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation and Materials

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

NMR Tubes: 5 mm NMR tubes, rated for the spectrometer's field strength.

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can be used, but will result in different chemical shifts.[1]

-

Sample: this compound (97% or higher purity).

-

Pipettes and Vials: Calibrated micropipettes and clean, dry vials for sample preparation.

Workflow for Spectrum Acquisition

Caption: Standard workflow for acquiring and processing the ¹H NMR spectrum of this compound.

Discussion: Causality, Field-Proven Insights, and Potential Pitfalls

As a Senior Application Scientist, it is crucial to not only present the data but also to provide insights into the underlying principles and potential challenges.

Causality of Chemical Shifts

-

Methylene Protons (CH₂): The significant downfield shift of the methylene protons is a direct consequence of the additive deshielding effects of the adjacent sulfur and chlorine atoms. The electronegativity of these atoms withdraws electron density from the C-H bonds, reducing the shielding experienced by the protons and causing them to resonate at a higher frequency. An estimation based on empirical additivity rules for a -CH₂- group with both a sulfur and a chlorine substituent would place the chemical shift in the 4.5-5.5 ppm range, consistent with our prediction.[2]

-

Aromatic Protons: The phenyl group attached to a sulfur atom typically exhibits a complex multiplet in the aromatic region. The sulfur atom's ability to act as a weak π-donor through its lone pairs slightly shields the ortho and para positions relative to the meta positions, leading to overlapping signals that are often not resolved into distinct multiplets at lower field strengths.

Solvent Effects

The choice of deuterated solvent can influence the chemical shifts of the protons.[3][4][5] Aromatic solvents like benzene-d₆ can induce significant upfield shifts, particularly for protons situated above or below the plane of the benzene ring, due to the solvent's diamagnetic anisotropy. Polar solvents like DMSO-d₆ may engage in dipole-dipole interactions with the polar C-Cl and C-S bonds, potentially causing slight downfield shifts compared to CDCl₃.[3][5] When comparing spectra, it is essential to use the same solvent for consistency.

Potential Impurities and Their Identification

Commercial samples of this compound may contain impurities arising from its synthesis or degradation. ¹H NMR is an excellent tool for identifying and quantifying these impurities.

| Potential Impurity | Structure | Expected ¹H NMR Signals |

| Thioanisole | Ph-S-CH₃ | A sharp singlet for the methyl group around δ 2.5 ppm and a multiplet for the aromatic protons. |

| Diphenyl disulfide | Ph-S-S-Ph | A multiplet in the aromatic region, typically around δ 7.2-7.5 ppm. |

| Dichloromethane | CH₂Cl₂ | A singlet around δ 5.30 ppm in CDCl₃.[1] |

| Thiophenol | Ph-SH | A broad singlet for the thiol proton (variable, ~3.5 ppm) and a multiplet for the aromatic protons. |

It is good practice to consult tables of common NMR solvent and impurity shifts to aid in the identification of unexpected signals.[1][6]

Conclusion

The ¹H NMR spectrum of this compound is characterized by two main features: a downfield singlet corresponding to the methylene protons and a complex multiplet in the aromatic region. A thorough understanding of these spectral features, combined with a robust experimental protocol, is essential for the accurate characterization and quality control of this important synthetic reagent. By considering the influence of solvent effects and being aware of potential impurities, researchers can confidently utilize ¹H NMR spectroscopy to ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Chloromethyl Phenyl Sulfide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of chloromethyl phenyl sulfide using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental design and spectral interpretation. We will explore the foundational principles of ¹³C NMR, detail a robust, self-validating experimental protocol, and apply advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Analytical Challenge

This compound (C₆H₅SCH₂Cl) is a versatile reagent in organic synthesis, valued for its role in introducing the phenylthiomethyl group. Its structure, featuring an aromatic ring, a thioether linkage, and an alkyl halide, presents a distinct spectroscopic challenge that is perfectly suited for ¹³C NMR analysis. This technique provides direct insight into the carbon skeleton of a molecule, allowing for the unambiguous identification and verification of its structure.[1]

Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR maps the unique carbon environments within a molecule.[2] Given the low natural abundance (1.1%) and weaker magnetic resonance of the ¹³C isotope, specialized techniques are required to obtain high-quality spectra.[3][4] This guide will detail these techniques, providing the rationale necessary for robust method development and accurate data interpretation.

Foundational Principles: A Refresher on ¹³C NMR

A successful ¹³C NMR analysis is built upon a firm understanding of its core principles.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as its chemical shift. This value is highly sensitive to the electronic environment of the carbon nucleus. Electronegative atoms (like chlorine and sulfur) or functional groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). The chemical shift range for ¹³C is much broader (0-220 ppm) than for ¹H NMR (0-12 ppm), which means that separate signals are almost always observed for each chemically non-equivalent carbon atom.[1][5]

-

Proton Decoupling: The magnetic influence of attached protons (¹H) causes ¹³C signals to split into complex multiplets, complicating the spectrum. To simplify this, ¹³C NMR spectra are almost always acquired using broadband proton decoupling .[4] This technique irradiates all proton frequencies simultaneously, causing the spin-spin coupling to collapse and resulting in a spectrum where each unique carbon appears as a single, sharp peak.[3][4]

-

Signal Intensity: In a standard proton-decoupled ¹³C NMR spectrum, the peak intensities are not directly proportional to the number of carbons.[4] Factors like the Nuclear Overhauser Effect (NOE) and relaxation times mean that carbons with attached protons often give stronger signals than quaternary carbons (those with no attached protons).[4]

Structural Analysis and Spectral Prediction

Before any experiment, a skilled scientist analyzes the target molecule to predict the expected spectral outcome. This compound (C₆H₅SCH₂Cl) has a plane of symmetry through the C1-S-Cα-Cl bond, simplifying its aromatic region.

Expected Signals:

-

-CH₂Cl Carbon: A single signal for the chloromethyl carbon.

-

Aromatic Carbons: Due to symmetry, the six aromatic carbons will give rise to only four distinct signals:

-

C1 (ipso-carbon): The carbon directly attached to the sulfur atom.

-

C2/C6 (ortho-carbons): Two equivalent carbons.

-

C3/C5 (meta-carbons): Two equivalent carbons.

-

C4 (para-carbon): The carbon opposite the sulfur substituent.

-

Therefore, a total of five signals are predicted in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are summarized in Table 1, based on known substituent effects in related organosulfur compounds.[6][7]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|---|

| Chloromethyl | -CH₂Cl | 45 - 55 | This sp³ carbon is deshielded by two electronegative atoms: the directly attached sulfur and chlorine. |

| Ipso-Aromatic | C1 | 135 - 140 | The ipso-carbon is directly attached to the sulfur. While sulfur is less electronegative than oxygen, it still exerts a deshielding effect on the carbon it's bonded to. |

| Para-Aromatic | C4 | 125 - 130 | The para-carbon is influenced by the resonance effects of the sulfur atom. |

| Ortho-Aromatic | C2/C6 | 128 - 133 | The ortho-carbons are deshielded due to their proximity to the electron-withdrawing sulfur atom. |

| Meta-Aromatic | C3/C5 | 128 - 133 | The meta-carbons are least affected by the sulfur substituent and are expected in the typical aromatic region. |

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible data. This workflow incorporates checks and justifications to ensure the integrity of the final spectrum.

Sample Preparation

-

Analyte Mass: Weigh approximately 50-100 mg of this compound.[8][9]

-

Causality: ¹³C NMR is an insensitive technique due to the low natural abundance of the isotope. This relatively high concentration is necessary to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe (20-60 minutes).[8]

-

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.2 ppm.[9][10] Use approximately 0.5-0.7 mL of solvent.[9]

-

Causality: Deuterated solvents are used so that the spectrometer can "lock" onto the deuterium signal, stabilizing the magnetic field. They also ensure the solvent itself does not produce overwhelming signals in a ¹H spectrum, which is often run on the same sample.

-

-

Dissolution and Filtration: Dissolve the sample in the solvent within a small vial. Once fully dissolved, draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, dry 5 mm NMR tube.

-

Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a mandatory step for high-quality results.

-

-

Final Volume and Referencing: The final solution height in the tube should be approximately 4-5 cm (400-500 µL).[11] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[8]

-

Causality: This volume ensures the sample fills the active detection region of the spectrometer's receiver coil. TMS is chemically inert and its sharp, single peak at a high-field position rarely overlaps with analyte signals.[8]

-

Data Acquisition

The following parameters are typical for a 400 MHz spectrometer:

-

Experiment: ¹³C with proton decoupling (zgpg30 or similar).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 to 1024 scans, depending on concentration.

Advanced Techniques: Unambiguous Assignment with DEPT

While the broadband-decoupled spectrum shows all five predicted carbon signals, it does not differentiate between the aromatic CH groups and the CH₂ group of the side chain. For this, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[12][13][14] The DEPT pulse sequence manipulates the magnetization transfer from protons to carbons to selectively edit the ¹³C spectrum based on the number of attached protons.

The two most common DEPT experiments are:

-

DEPT-90: Only signals from CH (methine) carbons are visible as positive peaks.[4][15]

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are not observed in either spectrum.[4][12][15]

By comparing these three spectra (Broadband Decoupled, DEPT-90, and DEPT-135), a complete and unambiguous assignment of each carbon type can be made.

Data Interpretation: Assembling the Structural Puzzle

A hypothetical experimental dataset for this compound is presented in Table 2.

Table 2: Experimental ¹³C NMR Data (CDCl₃, 100 MHz)

| Signal | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |

|---|---|---|---|---|

| 1 | 137.5 | No Signal | No Signal | C1 (ipso) |

| 2 | 130.8 | Positive | Positive | C2/C6 (ortho) |

| 3 | 129.4 | Positive | Positive | C3/C5 (meta) |

| 4 | 127.1 | Positive | Positive | C4 (para) |

| 5 | 48.2 | No Signal | Negative | -CH₂Cl |

Analysis:

-

Signal 1 (137.5 ppm): This peak is present in the broadband spectrum but absent from both DEPT spectra, definitively identifying it as the quaternary ipso-carbon (C1).[12][13]

-

Signals 2, 3, and 4 (130.8, 129.4, 127.1 ppm): These signals are positive in both the DEPT-90 and DEPT-135 spectra, confirming they are all CH (methine) carbons from the aromatic ring.[15] Their specific assignments to ortho, meta, and para positions are based on established substituent chemical shift effects.

-

Signal 5 (48.2 ppm): This signal is absent in the DEPT-90 spectrum and appears as a negative peak in the DEPT-135 spectrum. This is the classic signature of a CH₂ (methylene) carbon, unambiguously assigning this peak to the chloromethyl group.[12][13]

For more complex molecules where through-bond correlations are needed, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbons with their directly attached (HSQC) or long-range coupled (HMBC) protons.[16][17]

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the power of modern spectroscopy for structural elucidation. Through a combination of a standard proton-decoupled experiment and spectral editing techniques like DEPT, it is possible to account for and unambiguously assign every carbon atom in the molecule. The methodical approach outlined in this guide, from predictive analysis and meticulous sample preparation to logical data interpretation, provides a reliable and scientifically rigorous pathway to structural confirmation, meeting the high standards required in research and industrial chemistry.

References

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. fiveable.me [fiveable.me]

- 3. studylib.net [studylib.net]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. chem.washington.edu [chem.washington.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 15. fiveable.me [fiveable.me]

- 16. omicsonline.org [omicsonline.org]

- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Mechanistic Dichotomy of Chloromethyl Phenyl Sulfide: A Guide for Drug Development Professionals

Abstract

Chloromethyl phenyl sulfide (PhSCH₂Cl) stands as a pivotal reagent in synthetic organic chemistry, particularly within the pharmaceutical industry, where it serves as a versatile building block for introducing the phenylthiomethyl moiety. Its reactivity profile, however, is not straightforward, existing on a mechanistic continuum that spans unimolecular (Sₙ1), bimolecular (Sₙ2), and neighboring group participation (NGP) pathways. This guide provides an in-depth analysis of the reaction mechanisms of this compound with a range of nucleophiles. We will dissect the underlying electronic and steric factors, the profound influence of the solvent, and the causal relationships that dictate the dominant reaction pathway. By understanding these core principles, researchers can better predict reaction outcomes, optimize conditions, and design robust, self-validating synthetic protocols.

Introduction: The Unique Reactivity of an α-Chloro Sulfide

The reactivity of this compound is fundamentally governed by the presence of the sulfur atom alpha to the reaction center. Unlike its ether analog, chloromethyl phenyl ether, or the parent benzyl chloride, the sulfur atom introduces a unique set of electronic properties that significantly influence the transition states and potential intermediates of nucleophilic substitution reactions.

The sulfur atom's ability to stabilize an adjacent positive charge is a key determinant of its reactivity. Computational and experimental studies have shown that an α-SMe group can provide substantial stabilization to a carbocation, a factor that opens the door to unimolecular reaction pathways.[1] This stabilization arises from the donation of a sulfur lone pair into the empty p-orbital of the carbocation, forming a resonance-stabilized thionium ion.

However, this is only part of the story. The reaction of PhSCH₂Cl is a delicate balance between several competing mechanistic pathways, the prevalence of which is dictated by the specific reaction conditions, most notably the nature of the nucleophile and the choice of solvent.

The Mechanistic Spectrum: Sₙ1, Sₙ2, and Neighboring Group Participation

The reaction of this compound with a nucleophile can be visualized as a landscape with three primary territories: the Sₙ2, Sₙ1, and NGP pathways. The specific path taken is the one of lowest activation energy under a given set of conditions.

The Bimolecular Pathway (Sₙ2): A Concerted Displacement

The Sₙ2 mechanism involves a direct, backside attack by the nucleophile on the electrophilic carbon, displacing the chloride ion in a single, concerted step. This pathway is characterized by a second-order rate law (Rate = k[PhSCH₂Cl][Nucleophile]) and results in the inversion of stereochemistry if the carbon were chiral.

Causality Behind Experimental Choices for Sₙ2:

-

Nucleophile: Strong, typically anionic, nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) are required to force the concerted displacement.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, preserving its reactivity. Protic solvents would hydrogen-bond to the nucleophile, stabilizing it and increasing the activation energy for the Sₙ2 attack.

-

Substrate: While PhSCH₂Cl is technically a primary halide, the phenylthio group is sterically more demanding than a simple methyl group, slightly disfavoring the Sₙ2 pathway compared to simpler primary halides.

References

An In-Depth Technical Guide to the Safe Handling of Chloromethyl Phenyl Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm of Proactive Safety